methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiophene ring (a five-membered ring with one sulfur atom), a pyridine ring (a six-membered ring with one nitrogen atom), and a chlorophenyl group (a benzene ring with a chlorine atom attached). The exact structure and the positions of these groups within the molecule would depend on the specifics of the synthesis.Chemical Reactions
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, like other thiophene derivatives, it might be expected to undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
This compound is a positional isomer of clopidogrel hydrogen sulfate and has been synthesized through a series of chemical reactions, demonstrating the potential for creating analogs of clinically significant drugs (Zou Jiang et al., 2010).
It has been synthesized from commercially available materials using mild reaction conditions, indicating ease of production and potential for further modification (Zhong Wei-hui, 2010).
The synthesis of this compound, among others, was key in the quality control of clopidogrel hydrogen sulfate, underlining its importance in pharmaceutical manufacturing (Liu Peijie, 2010).
It has been identified as one of the major impurities in the synthesis of S-(+)-Clopidogrel bisulfate, a drug used to prevent blood clots, highlighting its relevance in the synthesis and quality control of pharmaceutical products (K. T. Reddy et al., 2013).
Its structural analog, S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, a variant of clopidogrel, has been extensively studied, underlining the significance of exploring structural isomers for pharmaceutical applications (A. Saeed et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Future Directions
Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its biological activities, and potential development as a pharmaceutical or bioactive compound.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18;/h2-5,7,9,15H,6,8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKRIYLSOOCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675775 | |
Record name | Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride | |
CAS RN |
144750-52-7 | |
Record name | Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8BD7QSZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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